molecular formula C10H13NO4 B1676449 Methyldopa CAS No. 555-30-6

Methyldopa

Cat. No. B1676449
CAS RN: 555-30-6
M. Wt: 211.21 g/mol
InChI Key: CJCSPKMFHVPWAR-JTQLQIEISA-N
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Description

Methyldopa belongs to the general class of medicines called antihypertensives. It is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries .


Synthesis Analysis

Methyldopa can be synthesized from 3,4- dimethoxyphenylacetone, which undergoes a Strecker–Zelinski reaction using potassium cyanide and ammonium carbonate . Another method involves the hydrolysis of DL-2-amino-3- (3,4-Dimethoxyphenyl)-2-methyl-propionitrile hydrochlorides .


Molecular Structure Analysis

The molecular formula of Methyldopa is C10H13NO4, with a molecular weight of 211.22 .


Chemical Reactions Analysis

Methyldopa has been studied for its electrochemical properties. The oxidation current of methyldopa was found to be boosted and moved to negative potentials on the modified electrode’s surface .

Scientific Research Applications

Fetal Outcome in Hypertension Treatment during Pregnancy

Methyldopa has been shown to significantly improve fetal outcomes when used for treating moderate hypertension in pregnancy. This improvement is attributed to a reduced number of mid-pregnancy abortions and has no negative effect on fetal growth in utero. This indicates methyldopa's safety and effectiveness in managing hypertension during pregnancy under close medical supervision (Redman, Beilin, Bonnar & Ounsted, 1976).

Mechanisms of Antihypertensive Action

Methyldopa, used for over 25 years, is recognized for its safe and effective antihypertensive properties. The drug's action involves adrenergic inhibition, impacting circulation control. Key mechanisms include dopa decarboxylation, false neurotransmission, renin release inhibition, and alpha receptor stimulation in the brain. This comprehensive understanding of methyldopa's role in adrenergic control highlights its continued relevance in hypertension treatment (Frohlich, 1980).

Hemodynamic Effects in Pregnancy-Induced Hypertension

Methyldopa's impact on uteroplacental and fetal hemodynamics in pregnancy-induced hypertension has been observed. Short-term treatment with methyldopa in the last trimester showed a reduction in maternal blood pressure and heart rate without adversely affecting fetal hemodynamics, demonstrating its safety and effectiveness in managing pregnancy-induced hypertension (Montán, Anandakumar, Arulkumaran, Ingemarsson & Ratnam, 1993).

Electrochemical Detection and Analysis

Recent studies have explored the electrochemical behavior of Methyldopa, leading to the development of sensitive detection methods. This includes creating nanocomposite electrodes for the precise measurement of Methyldopa in pharmaceutical and biological samples, indicating its significance in analytical chemistry and pharmaceutical quality control (Sanati, 2017).

Charge-Transfer Complex Studies

Methyldopa's interactions in charge-transfer complexes have been studied using spectrophotometry and Fourier transform infrared spectroscopy. These studies contribute to understanding the drug's physico-chemical properties and its interactions with various acceptors, essential for pharmaceutical analysis and drug development (Sharma, Sharma & Lahiri, 2012).

Safety And Hazards

Liver problems that can lead to death are possible when taking Methyldopa. It should never be used if you have liver disease, including acute hepatitis or active cirrhosis . Other safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Despite decades of prescribing methyldopa, descriptions of their pharmacokinetics during pregnancy are hampered by a large heterogeneity in the low number of available studies . Further studies on the relationship of both pharmacokinetics and pharmacodynamics during pregnancy and pregnancy-related pathology are urgently needed to prevent undertreatment, overtreatment, and side effects .

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
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InChI

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1
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InChI Key

CJCSPKMFHVPWAR-JTQLQIEISA-N
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Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
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Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N
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Molecular Formula

C10H13NO4
Record name METHYL DOPA
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Related CAS

27289-76-5
Record name L-Tyrosine, 3-hydroxy-α-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5023295
Record name (-)-Methyldopa
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Molecular Weight

211.21 g/mol
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Physical Description

Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992), Solid
Record name METHYL DOPA
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Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 10 mg/mL at 73 °F (NTP, 1992), Sol in water @ 25 °C: approx 10 mg/ml /D-form/, Sol in water @ 25 °C: approx 18 mg/ml /DL-form/, In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids, Soluble in isopropanol, ethanol, and water., 10mg/mL at 25 °C
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Mechanism of Action

The exact mechanism of methyldopa is not fully elucidated; however, the main mechanisms of methyldopa involve its actions on alpha-adrenergic receptor and the aromatic L-amino acid decarboxylase enzyme, to a lesser extent. The sympathetic outflow is regulated by alpha (α)-2 adrenergic receptors and imidazoline receptors expressed on adrenergic neurons within the rostral ventrolateral medulla. Methyldopa is metabolized to α‐methylnorepinephrine via dopamine beta-hydroxylase activity and, consequently, alpha-methylepinephrine via phenylethanolamine-N-methyltransferase activity. Mediating the therapeutic effects of methyldopa, α‐methylnorepinephrine and α-methylepinephrine active metabolites are agonists at presynaptic alpha-2 adrenergic receptors in the brainstem. Stimulating alpha-2 adrenergic receptors results in the inhibition of adrenergic neuronal outflow and attenuation of norepinephrine release in the brainstem. Consequently, the output of vasoconstrictor adrenergic signals to the peripheral sympathetic nervous system is reduced, leading to a reduction in blood pressure. The L-isomer of alpha-methyldopa also reduces blood pressure by inhibiting aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase, which is an enzyme responsible for the syntheses of dopamine and serotonin. Inhibiting this enzyme leads to depletion of biogenic amines such as norepinephrine. However, inhibition of aromatic L-amino acid decarboxylase plays a minimal role in the blood-pressure‐lowering effect of methyldopa., METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM., ... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action., IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII., A REVIEW ON THE MECHANISM OF ACTION.
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Product Name

Methyldopa

Color/Form

Minute, anhyd crystals from methanol, WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS

CAS RN

555-30-6, 41372-08-1
Record name METHYL DOPA
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Melting Point

572 °F approximately (decomposes) (NTP, 1992), >300, 300 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
63,700
Citations
ED Frohlich - Archives of Internal Medicine, 1980 - jamanetwork.com
Methyldopa, an adrenergic-inhibiting compound, has been used for over 25 years as a safe and effective antihypertensive agent. The postulated mechanisms for the antihypertensive …
Number of citations: 49 jamanetwork.com
GT Mah, AM Tejani, VM Musini - Cochrane Database of …, 2009 - cochranelibrary.com
… None of these studies evaluated the effects of methyldopa compared to placebo on mortality … effects of methyldopa compared to placebo. This meta‐analysis shows that methyldopa at …
Number of citations: 56 www.cochranelibrary.com
E Myhre, HE Rugstad, T Hansen - Clinical pharmacokinetics, 1982 - Springer
Absorption of methyldopa from the gastrointestinal tract is incomplete and variable; bio-availability after oral administration is about 25% (range 8 to 62%). The average lime to reach …
Number of citations: 61 link.springer.com
A SJOERDSMA, A VENDSALU, K ENGELMAN… - Circulation, 1963 - Am Heart Assoc
The metabolism and particularly the decarboxylation of methyldopa were studied in hospitalized patients with uncomplicated hypertension. Both unlabeled and radioactive drugs were …
Number of citations: 156 www.ahajournals.org
A Sjoerdsma - British Journal of Clinical Pharmacology, 1982 - ncbi.nlm.nih.gov
… In the case of methyldopa, such a … -methyldopa and proceeded to contact friends in the pharmaceutical industry to obtain supplies of the compound. We soon learned that a-methyldopa …
Number of citations: 16 www.ncbi.nlm.nih.gov
KC Kwan, EL Foltz, GO Breault, JE Baer… - Journal of Pharmacology …, 1976 - Citeseer
… Single doses of methyldopa were administered orally and intravenously as aqueous … for methyldopa and its 0-sulfate conjugate. Kinetic analyses of the results indicated that methyldopa …
Number of citations: 94 citeseerx.ist.psu.edu
EA Gadkariem, KEE Ibrahim, NAA Kamil… - Saudi pharmaceutical …, 2009 - Elsevier
… The reaction ratio between methyldopa and DCQ was studied … methyldopa tablets. The method was validated and results obtained for the assay of two different brands of methyldopa …
Number of citations: 63 www.sciencedirect.com
MD Day, MJ Rand - British Journal of Pharmacology and …, 1964 - Wiley Online Library
… animals previously treated with a-methyldopa showed no sign of … methyldopa. In cats, dogs and rats, pressor responses to noradrenaline were usuallyslightly increased by a-methyldopa…
Number of citations: 156 bpspubs.onlinelibrary.wiley.com
JS Rodman, DJ Deutsch, SI Gutman - The American Journal of Medicine, 1976 - Elsevier
… Patients in whom severe hepatotoxic reactions to methyldopa develop usually … methyldopa. However, since the clinical and histologic features of hepatic injury from methyldopa are …
Number of citations: 143 www.sciencedirect.com
PJ Toghill, PG Smith, P Benton, RC Brown… - Br Med J, 1974 - bmj.com
… of methyldopa. Sixteen had hepatitic syndromes from which they recovered on stopping methyldopa… There were two deaths attributed to methyldopa, one of these being in a patient with …
Number of citations: 107 www.bmj.com

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